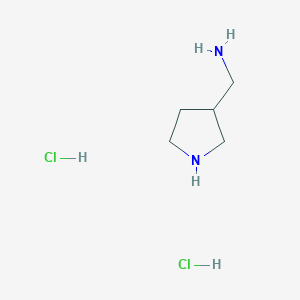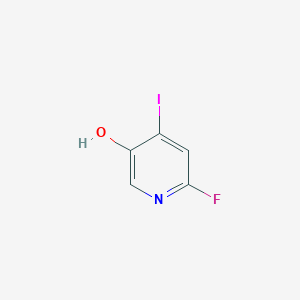
4-(oxiran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .Applications De Recherche Scientifique
4-(Oxiran-2-yl)pyridine is widely used in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, and as a building block in the synthesis of fluorescent probes.
Mécanisme D'action
The mechanism of action of 4-(oxiran-2-yl)pyridine is not well understood. However, it is believed to act as a nucleophile in chemical reactions, reacting with electrophilic compounds to form covalent bonds. Additionally, it is believed to act as a catalyst in certain reactions, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating to the skin, eyes, and mucous membranes. It is also believed to have low bioavailability, meaning it is not readily absorbed by the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Oxiran-2-yl)pyridine has several advantages and limitations for use in laboratory experiments. The main advantage is its versatility, as it can be used as a starting material in a variety of synthetic reactions. Additionally, it is a relatively inexpensive and readily available compound. However, it is also highly reactive and can be difficult to handle in the laboratory. Furthermore, it is not very soluble in common solvents, making it difficult to use in solution-based reactions.
Orientations Futures
There are several potential future directions for the use of 4-(oxiran-2-yl)pyridine. One potential area of research is the use of this compound as a building block in the synthesis of novel compounds, such as peptides, peptidomimetics, and fluorescent probes. Additionally, it could be used as a starting material for the synthesis of new drugs and materials. Finally, it could be used in the development of new catalysts for organic synthesis.
Méthodes De Synthèse
4-(Oxiran-2-yl)pyridine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common method is a condensation reaction of an aldehyde or ketone with a pyridine derivative, such as 4-chloropyridine or 4-nitropyridine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out at a temperature of around 100-150°C. The product is then isolated and purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |
Numéro CAS |
34064-35-2 |
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




